Benzyl N-(4-aminobutyl)carbamate hydrochloride is a selectively protected diamine used as a precursor in multi-step organic synthesis. It provides a 1,4-diaminobutane (putrescine) scaffold where one primary amine is protected by a benzyloxycarbonyl (Cbz) group, leaving the other primary amine available for nucleophilic attack or derivatization. The hydrochloride salt form ensures the material is a stable, crystalline solid, which is a critical attribute for processability and reproducibility in the synthesis of complex polyamine derivatives, ligands, and pharmaceutical intermediates. [1]
Substituting this compound with its free base form or an analog with a different protecting group, such as tert-butyloxycarbonyl (Boc), is often unviable. The hydrochloride salt provides distinct physical properties, including crystallinity and enhanced solubility in polar solvents, which the oily free base lacks. Furthermore, the Cbz protecting group is strategically chosen for its unique deprotection condition—catalytic hydrogenolysis—which is orthogonal to the acid-labile Boc group and base-labile Fmoc group. [1] This chemical orthogonality is essential in complex synthetic routes where selective deprotection is required to avoid unintended reactions and costly purification steps.
A primary procurement differentiator for Benzyl N-(4-aminobutyl)carbamate hydrochloride is its physical form. As a hydrochloride salt, it is supplied as a stable, crystalline solid, which is easy to handle, weigh, and dispense accurately. [1] In direct contrast, the corresponding free base, Benzyl N-(4-aminobutyl)carbamate, is reported as a colorless oil. Oily reagents present significant challenges in manufacturing workflows, including difficulty in accurate weighing, transfer losses, and a higher propensity for contamination and degradation compared to their crystalline salt counterparts.
| Evidence Dimension | Physical Form at Standard Temperature and Pressure |
| Target Compound Data | White to off-white solid [<a href="https://www.sinochem-nanjing.com/benzyl-n-4-aminobutylcarbamate-hydrochloride" target="_blank">1</a>] |
| Comparator Or Baseline | Benzyl N-(4-aminobutyl)carbamate (free base): Colourless oil |
| Quantified Difference | Qualitative but critical: Solid vs. Liquid/Oil, enabling precise gravimetric measurement and automated handling. |
| Conditions | Standard laboratory and manufacturing conditions. |
This eliminates handling challenges associated with viscous oils, directly improving weighing accuracy, process reproducibility, and material flow in both lab and scaled-up workflows.
The benzyloxycarbonyl (Cbz) group is a robust protecting group stable to both acidic and basic conditions where common alternatives like Boc and Fmoc would be cleaved. The key differentiator is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Pd/C). [1] This allows for the selective deprotection of the Cbz-protected amine in the presence of acid-labile groups (e.g., Boc, trityl) or base-labile groups (e.g., Fmoc, esters). Using an alternative like tert-butyl N-(4-aminobutyl)carbamate would preclude subsequent synthetic steps that require acidic conditions if the Boc group needs to remain intact.
| Evidence Dimension | Standard Deprotection Conditions |
| Target Compound Data | Catalytic Hydrogenolysis (H₂, Pd/C) under neutral conditions. |
| Comparator Or Baseline | tert-butyl N-(4-aminobutyl)carbamate (Boc-protected analog): Strong acid (e.g., Trifluoroacetic Acid, HCl). |
| Quantified Difference | Chemically orthogonal conditions (neutral reduction vs. acidolysis), enabling selective deprotection. |
| Conditions | Multi-step organic synthesis in the presence of other protecting groups. |
This allows for selective deprotection in multi-step syntheses, crucial for building complex molecules where other acid-labile or base-labile groups must remain intact.
The hydrochloride salt form significantly increases the polarity of the molecule, rendering it soluble in water and DMSO. [1] This is a distinct advantage over the free base, which is an oil and expected to have poor water solubility. This property allows the compound to be used in a wider range of solvent systems, including aqueous or semi-aqueous media often required for bioconjugation reactions or for coupling with water-soluble substrates, without the need for phase-transfer catalysts or problematic co-solvents.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | Soluble [<a href="https://www.sinochem-nanjing.com/benzyl-n-4-aminobutylcarbamate-hydrochloride" target="_blank">1</a>] |
| Comparator Or Baseline | Benzyl N-(4-aminobutyl)carbamate (free base): Inferred to be poorly soluble based on its oily, non-polar nature. |
| Quantified Difference | Qualitative but significant for process design: enables use in aqueous reaction systems. |
| Conditions | Aqueous and polar solvent reaction mixtures. |
Facilitates use in aqueous or semi-aqueous reaction media, expanding its utility for bioconjugation or coupling with polar substrates where the free base would be unsuitable.
This compound is the right choice for synthetic routes that involve multiple protected functional groups, particularly acid-sensitive ones like Boc-protected amines or tert-butyl esters. The Cbz group can be selectively removed late in the synthesis via neutral hydrogenolysis without cleaving other valuable protecting groups. [1]
Ideal for the synthesis of complex polyamine analogs where different functionalities must be introduced sequentially at opposite ends of the butane chain. The free amine can be derivatized first, followed by Cbz deprotection and subsequent functionalization of the newly liberated amine. [1]
In process development, automated synthesis, or any workflow where accuracy and reproducibility are critical, the use of this crystalline solid is strongly indicated. It avoids the metering, handling, and purity issues associated with its oily free-base analog, leading to more consistent reaction outcomes.
Irritant